2-Ethylhexyl cyclohexanecarboxylate
Description
Properties
CAS No. |
16397-74-3 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-ethylhexyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
LIIGSIGMAHCMQM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1CCCCC1 |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CCCCC1 |
Other CAS No. |
16397-74-3 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 240.38 g/mol
- IUPAC Name : 2-ethylhexyl cyclohexanecarboxylate
- Structure : The compound features a cyclohexane ring connected to an ester functional group, which contributes to its plasticizing properties.
Applications in Plasticization
Plasticizers are substances added to materials, particularly polymers, to increase their flexibility and workability. 2-Ethylhexyl cyclohexanecarboxylate is particularly effective in this role due to its compatibility with various polymers.
- Usage in Products :
- Medical Devices : Utilized in the production of blood bags, respiratory masks, and catheters due to its biocompatibility.
- Food Packaging : Employed in cling films and food containers, ensuring safety and flexibility.
- Toys and Childcare Articles : Its safety profile makes it suitable for use in toys, especially those intended for young children.
The compound is noted for its effectiveness in applications requiring close human contact, making it a preferred choice in sensitive environments like medical and food-related products .
Organic Synthesis
In organic chemistry, 2-Ethylhexyl cyclohexanecarboxylate serves as an important intermediate in the synthesis of various compounds. Its structure allows for versatile reactions that can lead to the formation of more complex molecules.
- Applications :
- Pharmaceuticals : Acts as a building block for the synthesis of active pharmaceutical ingredients (APIs).
- Agrochemicals : Used in the formulation of pesticides and herbicides.
Research has indicated that derivatives of cyclohexanecarboxylic acids can enhance the efficacy of these compounds while maintaining low toxicity profiles .
Research Studies
Several studies have highlighted the dynamic processes involving 2-Ethylhexyl cyclohexanecarboxylate:
- A notable study employed high-pressure NMR spectroscopy to investigate the relaxation dynamics of this compound in complex liquids. The findings provided insights into molecular interactions and transport properties, which are crucial for understanding its behavior in various applications .
Comparative Analysis with Other Plasticizers
To better understand the advantages of using 2-Ethylhexyl cyclohexanecarboxylate as a plasticizer, a comparative analysis with other common plasticizers is presented below:
| Property/Plasticizer | 2-Ethylhexyl Cyclohexanecarboxylate | DEHP (Di(2-ethylhexyl) phthalate) | DINP (Diisononyl phthalate) |
|---|---|---|---|
| Toxicity Level | Low | Moderate | Moderate |
| Compatibility with Polymers | High | High | Moderate |
| Biocompatibility | Excellent | Poor | Moderate |
| Application Areas | Medical, Food Packaging, Toys | General Plastics | General Plastics |
This table illustrates that while traditional plasticizers like DEHP and DINP have been widely used, they often come with higher toxicity concerns compared to 2-Ethylhexyl cyclohexanecarboxylate.
Comparison with Similar Compounds
Ethyl Cyclohexanecarboxylate (CAS: 3289-28-9)
- Molecular Formula : C9H16O2
- Molecular Weight : 156.22 g/mol
- Applications : Used as a flavoring agent (FEMA 3544) due to its mild, fruity odor .
- Key Differences :
- Simpler structure with a shorter ethyl ester chain.
- Lower molecular weight and volatility compared to 2-ethylhexyl derivatives.
- Lacks the branched 2-ethylhexyl group, reducing its utility as a plasticizer.
Ethyl 2-Oxocyclohexanecarboxylate (CAS: 1655-07-8)
- Molecular Formula : C9H14O3
- Molecular Weight : 170.21 g/mol
- Applications : Intermediate in organic synthesis, particularly for ketone-containing compounds .
- Key Differences :
- Contains a ketone group (2-oxo) on the cyclohexane ring, increasing reactivity.
- Smaller size limits use in polymer formulations but enhances versatility in pharmaceuticals.
Di-(2-Ethylhexyl) Adipate (CAS: 103-23-1)
- Molecular Formula : C22H42O4
- Molecular Weight : 370.57 g/mol
- Applications : Common plasticizer for PVC, improving flexibility and durability .
- Key Differences: Bifunctional ester with two 2-ethylhexyl groups linked by adipic acid. Higher molecular weight and thermal stability compared to mono-esters like 2-ethylhexyl cyclohexanecarboxylate.
2-Ethylhexyl Acrylate (CAS: 103-11-7)
- Molecular Formula : C11H20O2
- Molecular Weight : 184.28 g/mol
- Applications: Monomer in acrylic polymers for adhesives and coatings .
- Key Differences :
- Contains an acrylate group, enabling polymerization.
- More reactive due to the double bond, unlike saturated cyclohexanecarboxylates.
Data Table: Comparative Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Applications | Key Structural Feature |
|---|---|---|---|---|---|
| 2-Ethylhexyl Cyclohexanecarboxylate | 63302-64-7 | C15H26O2 | 238.37 | Coatings | Branched 2-ethylhexyl ester |
| Ethyl Cyclohexanecarboxylate | 3289-28-9 | C9H16O2 | 156.22 | Flavoring agent | Straight-chain ethyl ester |
| Ethyl 2-Oxocyclohexanecarboxylate | 1655-07-8 | C9H14O3 | 170.21 | Organic synthesis | Cyclohexanone backbone |
| Di-(2-Ethylhexyl) Adipate | 103-23-1 | C22H42O4 | 370.57 | PVC plasticizer | Bifunctional adipate ester |
| 2-Ethylhexyl Acrylate | 103-11-7 | C11H20O2 | 184.28 | Acrylic polymers | Polymerizable acrylate group |
Reactivity and Stability
- 2-Ethylhexyl Cyclohexanecarboxylate : Saturated ester with high stability; resistant to hydrolysis under mild conditions .
- Ethyl 2-Oxocyclohexanecarboxylate : Reactive ketone group participates in condensation and nucleophilic addition reactions .
- 2-Ethylhexyl Acrylate : Susceptible to radical polymerization, requiring inhibitors for storage stability .
Preparation Methods
Reaction Mechanism and Catalysts
The esterification of cyclohexanecarboxylic acid with 2-ethylhexanol proceeds via a nucleophilic acyl substitution mechanism, typically catalyzed by Brønsted acids such as sulfuric acid or p-toluenesulfonic acid. The latter is preferred for its reduced corrosivity and higher selectivity. In a representative procedure, equimolar amounts of cyclohexanecarboxylic acid and 2-ethylhexanol are refluxed at 110–130°C under anhydrous conditions, with azeotropic removal of water shifting the equilibrium toward ester formation. Catalyst loadings of 1–5 mol% p-toluenesulfonic acid monohydrate yield conversions exceeding 90% within 5 hours.
Table 1: Performance of Acid Catalysts in Esterification
Solvent and Reflux Systems
Toluene is commonly employed as a solvent due to its ability to form a low-boiling azeotrope with water, facilitating efficient water removal. Reactions conducted without solvent exhibit slower kinetics, as highlighted by a 63% conversion when using a standard reflux condenser.
Heterogeneous Catalysis Methods
Sulfated Ferum-Promoted Zirconia (ZFS)
ZFS catalysts, characterized by tetragonal phase structures and pyrosulfate groups (S=O), demonstrate high activity in esterification reactions. At 90°C, ZFS achieves 85% conversion of acrylic acid to 2-ethylhexyl acrylate within 8 hours. While direct data for cyclohexanecarboxylate synthesis is limited, analogous mechanisms suggest comparable performance, with catalyst stability up to 570°C.
Titanium Isopropoxide
Titanium-based Lewis acids, such as titanium isopropoxide, enhance reaction rates by activating the carboxylic acid. In adipic acid esterification, loadings of 0.02 g titanium catalyst reduce reaction times by 40% compared to acid catalysis.
Alternative Synthesis Pathways
Combined Dehydration-Alkoxycarbonylation
A novel approach combines cyclohexanol dehydration and alkoxycarbonylation in a single reactor. Using a Pd(OAc)–PPh–p-toluenesulfonic acid system at 110°C and 2.1 MPa CO pressure, cyclohexene intermediates react with cyclohexanol to yield 2-ethylhexyl cyclohexanecarboxylate at 64.8% yield. Challenges include byproduct formation from ester hydrolysis, necessitating precise control over water content.
Reaction Optimization Parameters
Temperature and Molar Ratios
Optimal molar ratios of 1:2.5 (acid:alcohol) balance reactivity and excess alcohol recovery. Elevated temperatures (110–130°C) improve kinetics but risk side reactions, as evidenced by a 15% yield drop at 150°C.
Table 2: Impact of Temperature on Yield
Purification Techniques
Vacuum distillation (0.1–1 mmHg, 150–170°C) isolates the ester from unreacted alcohol and acid. Column chromatography is reserved for high-purity requirements, though it incurs greater solvent costs.
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR)
NMR spectra exhibit distinct signals at δ 4.0–4.2 ppm (ester OCH) and δ 2.2–2.5 ppm (cyclohexyl CH). NMR confirms the ester carbonyl at δ 173–175 ppm.
Infrared Spectroscopy (IR)
A strong C=O stretch at 1720–1740 cm and absence of the carboxylic acid O-H stretch (2500–3300 cm) verify complete esterification.
Gas Chromatography-Mass Spectrometry (GC-MS)
The molecular ion peak at m/z 238.36 (CHO) and fragmentation patterns (e.g., loss of 2-ethylhexanol) confirm molecular weight and structure.
Q & A
Basic Research Questions
Q. What are the established laboratory-scale synthesis methods for 2-ethylhexyl cyclohexanecarboxylate, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via acid-catalyzed esterification of cyclohexanecarboxylic acid with 2-ethylhexanol. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (typical loading: 1–5 mol%) .
- Reaction conditions : Reflux under anhydrous conditions (110–130°C) with azeotropic removal of water to shift equilibrium toward ester formation .
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg, boiling point ~150–170°C) or column chromatography for high purity .
- Optimization : Monitor reaction progress via FT-IR (disappearance of carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) or GC-MS.
Q. Which analytical techniques are critical for characterizing 2-ethylhexyl cyclohexanecarboxylate, and what spectral benchmarks should researchers expect?
- Key techniques :
- NMR :
- ¹H NMR : δ 0.8–1.7 ppm (alkyl chain protons), δ 2.2–2.5 ppm (cyclohexyl CH₂ adjacent to ester), δ 4.0–4.2 ppm (ester OCH₂) .
- ¹³C NMR : δ 173–175 ppm (ester carbonyl), δ 60–70 ppm (OCH₂) .
- IR : Strong C=O stretch at ~1720–1740 cm⁻¹ .
- GC-MS : Molecular ion peak at m/z corresponding to molecular weight (C₁₅H₂₆O₂: 238.36 g/mol) and fragmentation patterns (e.g., loss of 2-ethylhexanol) .
Q. How can researchers assess the hydrolytic stability of 2-ethylhexyl cyclohexanecarboxylate under varying pH and temperature conditions?
- Experimental design :
- Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C .
- Monitor degradation via HPLC or GC to quantify residual ester and hydrolysis products (cyclohexanecarboxylic acid and 2-ethylhexanol) .
- Kinetic analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics.
Q. What safety protocols are essential for handling 2-ethylhexyl cyclohexanecarboxylate in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers away from oxidizers and heat sources .
- Refer to SDS for emergency measures (e.g., spill cleanup with inert absorbents) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the interaction of 2-ethylhexyl cyclohexanecarboxylate with biological or polymeric systems?
- Approach :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Molecular docking : Simulate binding affinity with proteins (e.g., enzymes) using AutoDock Vina; validate with in vitro assays .
- Polymer compatibility : Analyze solubility parameters (Hansen solubility parameters) to predict miscibility with polymers like PVC or polyesters .
Q. What strategies resolve contradictions in toxicity data for 2-ethylhexyl esters, such as conflicting genotoxicity results?
- Methodological refinement :
- Follow OECD guidelines for in vitro assays (e.g., TG 487 micronucleus test) to ensure cytotoxicity controls and dose-range optimization .
- Compare metabolic activation pathways using S9 liver fractions to assess pro-mutagenic potential .
- Conduct longitudinal in vivo studies (rodent models) to evaluate chronic exposure effects .
Q. How can degradation pathways of 2-ethylhexyl cyclohexanecarboxylate in environmental or catalytic systems be mechanistically studied?
- Advanced techniques :
- LC-QTOF-MS : Identify transient intermediates (e.g., radicals or epoxides) during photolysis or ozonation .
- Isotopic labeling : Use ¹³C-labeled ester to trace carbon fate in biodegradation studies .
- Surface analysis : Employ XPS or TEM to characterize catalyst surfaces (e.g., TiO₂) in photocatalytic degradation .
Q. What role does 2-ethylhexyl cyclohexanecarboxylate play in modifying epoxy resin properties, and how can its efficacy be quantified?
- Experimental framework :
- Synthesize epoxy composites with 1–10 wt% ester additive; assess viscosity (Brookfield viscometer) and curing kinetics (DSC) .
- Measure mechanical properties (tensile strength, modulus) per ASTM D638 and thermal stability via TGA .
- Correlate structure-property relationships using SEM/AFM to analyze dispersion and crosslink density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
